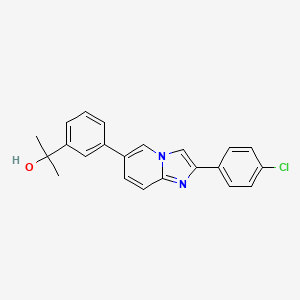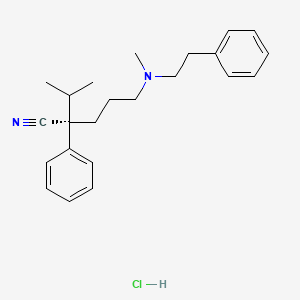
Levemopamil hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levemopamil hydrochloride is a calcium channel blocker that has been extensively studied for its potential therapeutic applications. It belongs to the phenylalkylamine class of calcium channel blockers and is known to exhibit potent anti-hypertensive and anti-arrhythmic effects.
Aplicaciones Científicas De Investigación
Neuroprotective Effects in Cardiac Arrest and Cerebral Ischemia
A study by Fleischer et al. (1992) explored the impact of Levemopamil hydrochloride on neurological outcomes and neuropathology in cases of global cerebral ischemia induced by ventricular fibrillation in cats. The results indicated that while post-arrest administration of Levemopamil did not yield significant improvements in neurological or neuropathologic outcomes, pre-arrest administration suggested potential benefits in certain brain regions (Fleischer et al., 1992).
Limitations in Ischemic Stroke
Gomi et al. (1995) investigated the effects of Levemopamil on histological outcomes and EEG changes after focal cerebral ischemia in cats. Despite Levemopamil's promise as a therapeutic compound in cerebral ischemia, this study found no significant attenuation of ischemic damage in this specific model (Gomi et al., 1995).
Cognitive Function Improvement in Rats
Heim et al. (1994) demonstrated that Levemopamil, a Ca2+ channel blocker and 5-HT2 antagonist, could prevent spatial orientation deficiencies in rats subjected to transient reduction of cerebral blood flow. This suggests Levemopamil's potential in modulating mechanisms altered by cerebral blood flow reduction (Heim et al., 1994).
Reduction of Brain Edema in Ischemic Conditions
Elger et al. (1994) explored the effect of Levemopamil on ischemic brain edema in rats, demonstrating dose-dependent reductions in brain edema and infarct size. This supports Levemopamil's potential for direct cerebroprotection (Elger et al., 1994).
Learning Impairment Reduction in Carotid Artery Occlusion
Block et al. (1993) found that Levemopamil reduced impairment in spatial behavior in rats subjected to transient bilateral clamping of carotid arteries, suggesting its efficacy in mitigating learning deficits following cerebral blood flow disruptions (Block et al., 1993).
Solubility Enhancement for Drug Formulation
McCandless and Yalkowsky (1998) studied the solubility of Levemopamil in relation to hydroxypropyl-beta-cyclodextrin concentration and pH, revealing insights crucial for optimizing its formulation in pharmaceutical applications (McCandless & Yalkowsky, 1998).
Phlebitis Evaluation in Parenteral Formulations
Myrdal et al. (1995) assessed the potential of pH-solubilized Levemopamil to precipitate upon dilution with blood, which is essential for ensuring the safety and efficacy of parenteral drug formulations (Myrdal et al., 1995).
Assessment of Brain Injury and Hemorrhage
Elger, Seega, and Brendel (1994) utilized magnetic resonance imaging to investigate the effects of Levemopamil on intracerebral hemorrhage in rats. Their findings support further clinical trials of Levemopamil in various cerebral disorders (Elger, Seega, & Brendel, 1994).
Propiedades
Número CAS |
101238-54-4 |
|---|---|
Nombre del producto |
Levemopamil hydrochloride |
Fórmula molecular |
C23H31ClN2 |
Peso molecular |
371 g/mol |
Nombre IUPAC |
(2S)-5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C23H30N2.ClH/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21;/h4-9,11-14,20H,10,15-18H2,1-3H3;1H/t23-;/m0./s1 |
Clave InChI |
OBAQQQOVZUCKMH-BQAIUKQQSA-N |
SMILES isomérico |
CC(C)[C@](CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl |
SMILES |
CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl |
SMILES canónico |
CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl |
Otros números CAS |
101238-54-4 |
Sinónimos |
(-)-(S)-2-Isopropyl-5-(methylphenethylamino)-2-phenylvaleronitrile hydrochloride; (-)-emopamil hydrochloride; (S)-emopamil hydrochloride; (-)-(S)-emopamil hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid](/img/structure/B1663166.png)
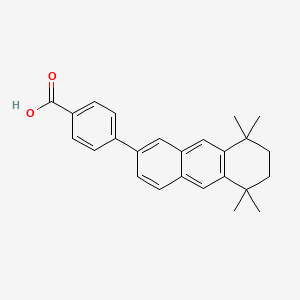
![3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B1663171.png)
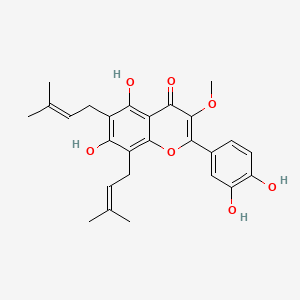
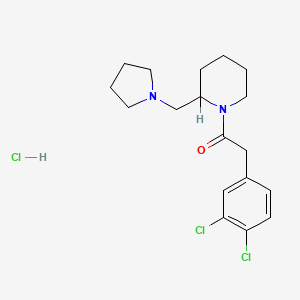
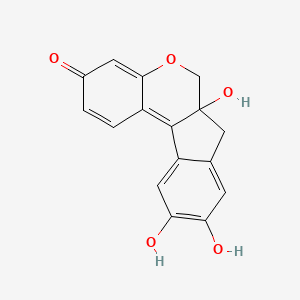
![N-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]pyridine-3-carboxamide](/img/structure/B1663178.png)
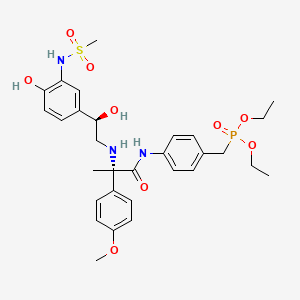
![1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine](/img/structure/B1663181.png)
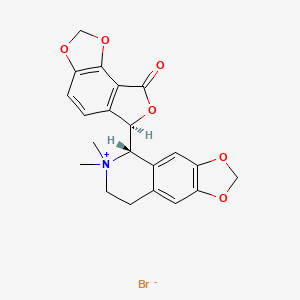
![1-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B1663183.png)
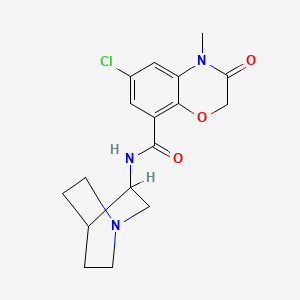
![3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1663185.png)
